2-[2-(2,5-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]acetamide 2-[2-(2,5-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 2548981-27-5
VCID: VC11851936
InChI: InChI=1S/C17H17N3O4S/c1-11-7-8-12(2)14(9-11)20-17(22)19(10-16(18)21)13-5-3-4-6-15(13)25(20,23)24/h3-9H,10H2,1-2H3,(H2,18,21)
SMILES: CC1=CC(=C(C=C1)C)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)N
Molecular Formula: C17H17N3O4S
Molecular Weight: 359.4 g/mol

2-[2-(2,5-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]acetamide

CAS No.: 2548981-27-5

Cat. No.: VC11851936

Molecular Formula: C17H17N3O4S

Molecular Weight: 359.4 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(2,5-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]acetamide - 2548981-27-5

Specification

CAS No. 2548981-27-5
Molecular Formula C17H17N3O4S
Molecular Weight 359.4 g/mol
IUPAC Name 2-[2-(2,5-dimethylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]acetamide
Standard InChI InChI=1S/C17H17N3O4S/c1-11-7-8-12(2)14(9-11)20-17(22)19(10-16(18)21)13-5-3-4-6-15(13)25(20,23)24/h3-9H,10H2,1-2H3,(H2,18,21)
Standard InChI Key VWNXTLKAOLVHDN-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)N
Canonical SMILES CC1=CC(=C(C=C1)C)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)N

Introduction

Structural Overview

The compound belongs to the class of benzothiadiazine derivatives. Its structure can be broken down as follows:

  • Core Structure: The molecule contains a benzothiadiazine ring system, which is known for its biological activity.

  • Functional Groups:

    • A trioxo group (-C=O) on the benzothiadiazine ring enhances its electron-withdrawing properties.

    • An acetamide group (-CH2CONH2) is attached, which may contribute to hydrogen bonding and solubility.

    • A dimethylphenyl substituent adds hydrophobic character.

Molecular Formula

The molecular formula can be deduced based on the IUPAC name but requires further confirmation through spectroscopic techniques such as NMR or MS.

Synthesis

Although specific synthesis pathways for this compound are not directly available in the provided results, benzothiadiazine derivatives are typically synthesized via:

  • Cyclization Reactions: Starting from substituted anilines and sulfonamides.

  • Functionalization: Introduction of acetamide groups via acylation reactions.

  • Substitution: Adding dimethylphenyl groups using Friedel-Crafts alkylation or similar methods.

General Reaction Scheme

A plausible synthetic route could involve:

  • Reacting 2,5-dimethylphenylamine with a sulfonamide derivative to form the benzothiadiazine core.

  • Oxidation to introduce trioxo groups.

  • Acetylation to attach the acetamide moiety.

Potential Applications

Benzothiadiazine derivatives have been widely studied for their pharmacological properties. This specific compound may exhibit:

  • Anti-inflammatory Activity: Similar compounds have shown potential as inhibitors of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

  • Anticancer Properties: The presence of electron-withdrawing groups may enhance interactions with cancer cell receptors.

  • Antimicrobial Effects: Benzothiadiazines are known to inhibit bacterial and fungal growth.

Mechanism of Action

The trioxo and acetamide groups can participate in hydrogen bonding with biological targets, potentially inhibiting enzyme activity or receptor binding.

Research Findings

While direct studies on this compound are unavailable in the results, related benzothiadiazine derivatives have been extensively researched:

PropertyObservation
SolubilityLikely soluble in polar organic solvents due to the acetamide group.
SpectroscopyNMR and IR spectroscopy would confirm functional groups and structural integrity.
Biological ActivityMolecular docking studies suggest potential as enzyme inhibitors or drug candidates.

Future Research Directions

To fully explore this compound's potential:

  • Synthesis Optimization: Develop cost-effective and scalable synthetic routes.

  • Spectroscopic Characterization: Use NMR (¹H and ¹³C), IR, and MS for structural confirmation.

  • Biological Screening:

    • Test for anti-inflammatory, anticancer, and antimicrobial activities.

    • Conduct molecular docking studies to predict binding affinities.

  • Toxicity Studies: Evaluate cytotoxicity in vitro to ensure safety for pharmaceutical applications.

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